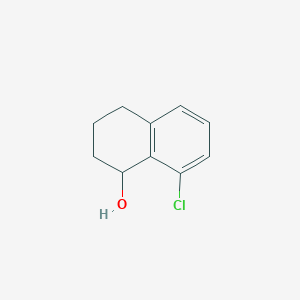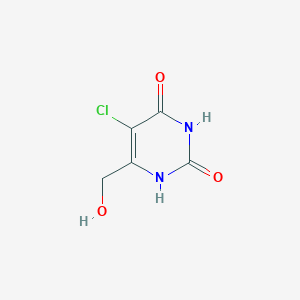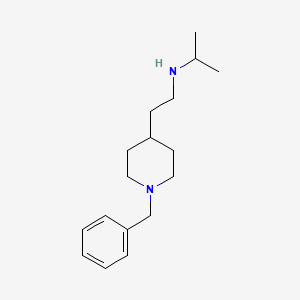
1,1,1-trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine is a chemical compound characterized by the presence of trifluoromethyl and nitrobenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine typically involves the reaction of 1,1,1-trifluoroacetone with N-methyl-2-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-N-methyl-N-(2-aminobenzyl)methanamine.
Reduction: Formation of N-methyl-N-(2-nitrobenzyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrobenzyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-N-methyl-N-(2-aminobenzyl)methanamine
- N-methyl-N-(2-nitrobenzyl)methanamine
- 1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine is unique due to the combination of its trifluoromethyl and nitrobenzyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C9H9F3N2O2 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-methyl-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(9(10,11)12)6-7-4-2-3-5-8(7)14(15)16/h2-5H,6H2,1H3 |
Clé InChI |
BXIBRCIFOKXFKW-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


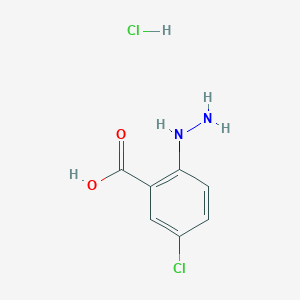


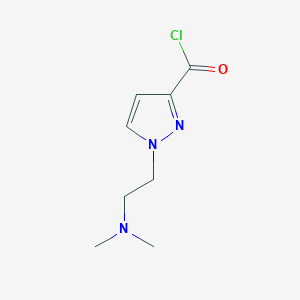
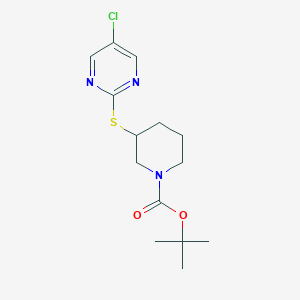
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)

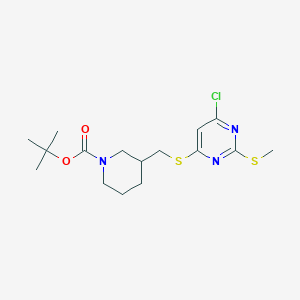
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
